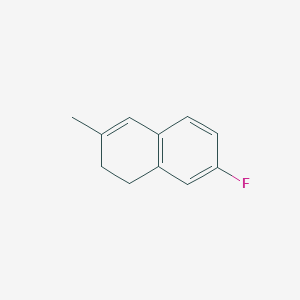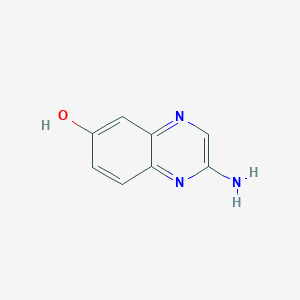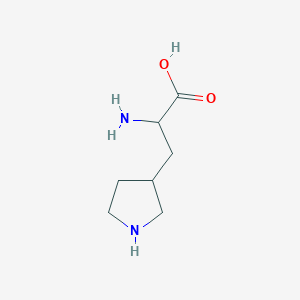
Aziridine, 2-(4-methoxyphenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-1-methylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of a methoxyphenyl group and a methyl group attached to the aziridine ring makes this compound unique. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-methylaziridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylamine with an appropriate epoxide under basic conditions. The reaction typically proceeds via nucleophilic attack of the amine on the epoxide, followed by ring closure to form the aziridine ring.
Industrial Production Methods
Industrial production of 2-(4-methoxyphenyl)-1-methylaziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-1-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
科学研究应用
2-(4-Methoxyphenyl)-1-methylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein interactions due to its reactive aziridine ring.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-1-methylaziridine involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxyphenyl group may also contribute to its binding affinity and specificity towards certain molecular targets.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethylamine: Similar in structure but lacks the aziridine ring, making it less reactive.
4-Methoxyphenylacetic acid: Contains a methoxyphenyl group but has different functional groups and reactivity.
4-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group but different chemical properties and applications.
Uniqueness
2-(4-Methoxyphenyl)-1-methylaziridine is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis
属性
CAS 编号 |
58777-95-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-1-methylaziridine |
InChI |
InChI=1S/C10H13NO/c1-11-7-10(11)8-3-5-9(12-2)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI 键 |
YPJYHUKFUAHUPX-UHFFFAOYSA-N |
规范 SMILES |
CN1CC1C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)


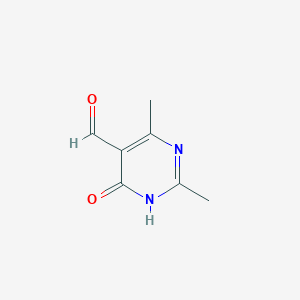

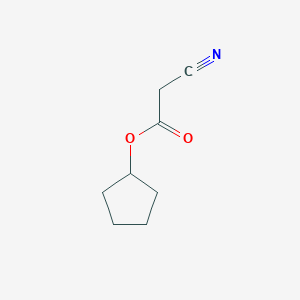
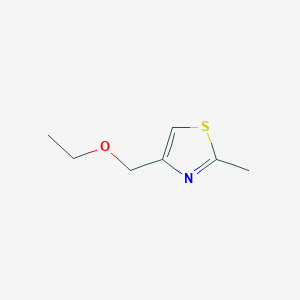
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
